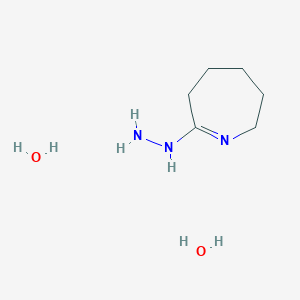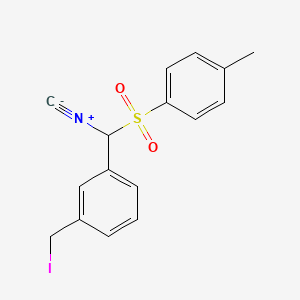
4-(Bromometil)-3-yodobenzoato de metilo
Descripción general
Descripción
Methyl 4-(bromomethyl)benzoate is an ester derivative of a bromoalkylated benzoic acid. It is used in the preparation of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Synthesis Analysis
The optimal synthesis conditions for bromomethylbenzoate were obtained through orthogonal experiments: the amount of N-bromosuccinimide was 1.1 times that of methyl benzoate, the reaction time was 4 hours, the amount of benzoyl peroxide was 0.03 times that of N-bromosuccinimide, and the amount of carbon tetrachloride was 11 times that of methyl benzoate .Molecular Structure Analysis
The molecular structure of Methyl 4-(bromomethyl)benzoate can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis
Methyl 4-(bromomethyl)benzoate is used in various chemical reactions. For example, it is used in the synthesis of potential anti-HIV agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl 4-(bromomethyl)-3-iodobenzoate can be found in various databases such as Sigma-Aldrich and ChemSpider .Aplicaciones Científicas De Investigación
Síntesis de Agentes Anti-VIH
“4-(Bromometil)-3-yodobenzoato de metilo” se utiliza en la síntesis de compuestos con posibles propiedades anti-VIH. Esta aplicación es crucial en la investigación en curso de nuevos tratamientos eficaces contra el VIH, con el objetivo de mejorar la eficacia y reducir los efectos secundarios de los fármacos antirretrovirales actuales .
Inhibidores de la Reductasa de Aldosa
Este compuesto sirve como catalizador en la reordenación de derivados de benciltiotia-zolinas, que son precursores en la síntesis de inhibidores de la reductasa de aldosa . Estos inhibidores juegan un papel importante en el manejo de las complicaciones relacionadas con la diabetes, como la neuropatía diabética, la retinopatía y las cataratas.
Fotosensibilizadores para la Terapia Fotodinámica
El compuesto también participa en la preparación de fotosensibilizadores como la temoporfina . La temoporfina se utiliza en la terapia fotodinámica (PDT), un tratamiento que utiliza compuestos sensibles a la luz para producir especies reactivas de oxígeno que pueden destruir las células cancerosas, las bacterias y otros patógenos.
Safety and Hazards
Methyl 4-(bromomethyl)benzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Propiedades
IUPAC Name |
methyl 4-(bromomethyl)-3-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIEKIKAFLIHTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726528 | |
| Record name | Methyl 4-(bromomethyl)-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229028-10-8 | |
| Record name | Methyl 4-(bromomethyl)-3-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,4,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B1508622.png)






